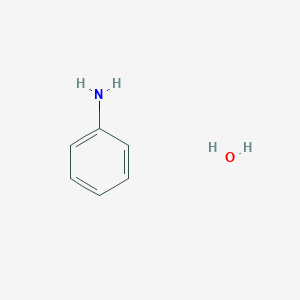

Aniline water

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

179938-55-7 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

aniline;hydrate |

InChI |

InChI=1S/C6H7N.H2O/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H2 |

InChI Key |

CYGKLLHTPPFPHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Aniline-Water System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the aniline-water binary system, a classic example of partial miscibility with an upper consolute temperature. Understanding this phase diagram is crucial for various applications, including solvent extraction, reaction engineering, and formulation development in the pharmaceutical and chemical industries.

Core Concepts: The Aniline-Water Phase Behavior

The aniline-water system exhibits partial miscibility at temperatures below its critical solution temperature. When aniline (B41778) and water are mixed in certain proportions at these lower temperatures, two immiscible liquid phases are formed in equilibrium. One phase is a saturated solution of water in aniline, and the other is a saturated solution of aniline in water. As the temperature is increased, the mutual solubility of the two components rises.

Above a specific temperature, known as the Upper Consolute Temperature (UCT) or Upper Critical Solution Temperature (UCST) , aniline and water become completely miscible in all proportions, forming a single homogeneous liquid phase. For the aniline-water system, the UCT is approximately 168°C (441.15 K) . This behavior is a result of the interplay between the hydrogen bonding capabilities of both molecules and the hydrophobic nature of the benzene (B151609) ring in aniline. At lower temperatures, the intermolecular forces between like molecules (aniline-aniline and water-water) are stronger than the forces between unlike molecules (aniline-water), leading to phase separation. As the temperature increases, the kinetic energy of the molecules overcomes these preferential interactions, resulting in complete miscibility.

Data Presentation: Mutual Solubility of Aniline and Water

The following table summarizes the mutual solubility of aniline in water and water in aniline at various temperatures, culminating at the upper consolute temperature. The data is presented in weight percent (wt%).

| Temperature (°C) | Solubility of Aniline in Water (wt%) | Solubility of Water in Aniline (wt%) |

| 25 | 3.5 | 5.3 |

| 50 | 4.1 | 6.8 |

| 75 | 5.0 | 9.0 |

| 100 | 6.3 | 12.5 |

| 125 | 8.5 | 18.0 |

| 150 | 12.0 | 27.5 |

| 168 (UCT) | 30.5 | 30.5 |

Experimental Protocols: Determination of the Aniline-Water Phase Diagram

The phase diagram for the aniline-water system is typically determined experimentally using one of the following methods:

Sealed Tube Method (Isoplethal Method)

Objective: To determine the temperature at which a mixture of known composition transitions from a two-phase system to a single-phase system upon heating.

Methodology:

-

Sample Preparation: A series of mixtures of aniline and water with precisely known compositions (e.g., by weight) are prepared.

-

Encapsulation: Each mixture is placed in a separate thick-walled glass tube (Carius tube), which is then sealed under vacuum to prevent boiling at elevated temperatures and to avoid oxidation of aniline.

-

Heating and Observation: The sealed tubes are placed in a thermostatically controlled oil or glycerin bath equipped with a stirrer to ensure uniform temperature distribution. The temperature of the bath is slowly increased.

-

Phase Transition Detection: The temperature at which the turbidity of the mixture disappears, indicating the formation of a single homogeneous phase, is carefully recorded. This temperature is the phase transition temperature for that specific composition.

-

Cooling and Confirmation: The temperature is then slowly decreased, and the temperature at which turbidity reappears is also recorded to confirm the transition point.

-

Data Plotting: The phase transition temperatures are plotted against the corresponding compositions (in weight percent or mole fraction of aniline). The resulting curve represents the boundary between the two-phase and one-phase regions of the phase diagram. The peak of this curve corresponds to the Upper Consolute Temperature.

Titration Method (Isothermal Method)

Objective: To determine the composition at which a two-phase system becomes a single-phase system at a constant temperature.

Methodology:

-

Constant Temperature Bath: A thermostatically controlled water bath is maintained at a specific temperature below the expected UCT.

-

Initial Mixture: A known weight of one component (e.g., aniline) is placed in a flask immersed in the constant temperature bath.

-

Titration: The second component (water) is added dropwise from a burette with continuous stirring.

-

Endpoint Detection: The addition of the titrant is continued until the turbidity of the mixture disappears, indicating the formation of a single phase. The amount of titrant added is recorded. This gives one point on the solubility curve for that temperature.

-

Reverse Titration: To determine the other point on the solubility curve at the same temperature, a known weight of water is taken, and aniline is titrated until a single phase is formed.

-

Repeat at Different Temperatures: The entire procedure is repeated at several different temperatures to obtain a series of points for the phase boundary.

-

Data Plotting: The compositions at which phase transition occurs are plotted against the corresponding temperatures to construct the phase diagram.

Mandatory Visualization: Aniline-Water Phase Diagram

The logical relationship between temperature, composition, and the number of phases in the aniline-water system is visualized in the following diagram generated using Graphviz.

Caption: Phase diagram of the aniline-water system.

An In-Depth Technical Guide to the Upper Consolute Temperature of the Aniline-Water System

Audience: Researchers, scientists, and drug development professionals.

Introduction to Upper Consolute Temperature (UCST)

The Upper Consolute Temperature (UCST), also known as the Upper Critical Solution Temperature (UCST), is a critical temperature point for a mixture of two partially miscible liquids. Above the UCST, the two components are completely miscible in all proportions, forming a single homogeneous phase.[1][2] Below this temperature, the mixture separates into two distinct liquid phases, a phenomenon driven by unfavorable energetics of interaction between the components.[1] The UCST represents the maximum temperature at which this two-phase region can exist.[2] In a temperature-composition phase diagram, the UCST is the apex of the binodal curve that separates the one-phase and two-phase regions.[1]

The aniline-water system is a classic example used to illustrate this phenomenon, exhibiting a UCST at 168 °C (441 K).[1] It is important to note that this high temperature requires the system to be under sufficient pressure to maintain water in its liquid state.[1]

Quantitative Data for the Aniline-Water System

The critical solution temperature is highly sensitive to the presence of impurities, which can significantly alter its value.[2] The data presented below pertains to the pure aniline-water binary system.

| Parameter | Value | Units | Notes |

| Upper Consolute Temperature (UCST) | 168 (441.15) | °C (K) | Represents the maximum temperature for the existence of two liquid phases.[1] |

| Critical Composition (Aniline) | ~15-20 | Mass % | The composition at which the UCST is observed. Varies slightly based on experimental data. |

| Critical Composition (Water) | ~80-85 | Mass % | The corresponding composition of water at the UCST. |

Factors Influencing the Upper Consolute Temperature

The UCST of a binary mixture like aniline (B41778) and water is markedly affected by the introduction of a third component or impurity. The nature of this effect depends on the solubility of the impurity in the two phases.

-

Impurity Soluble in One Component: If an impurity dissolves in only one of the two liquids (e.g., naphthalene (B1677914) in aniline, which is insoluble in water), the mutual solubility of the liquid pair decreases, and the UCST increases.[3] For instance, adding sodium chloride to a phenol-water system, which is soluble primarily in the water phase, raises the UCST by 12°C for a 1% solution.[3]

-

Impurity Soluble in Both Components: If an impurity is soluble in both liquids, it tends to increase the mutual solubility of the pair.[4] This results in a decrease of the UCST.[2] For example, the addition of sodium oleate (B1233923) to the phenol-water system, where it dissolves in both phases, decreases the CST value significantly.[3]

This principle is crucial in applications like extraction, where the addition of a third substance can be used to induce phase separation.[3]

Experimental Determination of the UCST

The determination of the miscibility temperatures for various compositions of the aniline-water system is essential for constructing the phase diagram and identifying the UCST. A common and direct method involves observing the phase transition temperature visually.

Experimental Protocol: Visual Turbidity Method

-

Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying, known compositions (e.g., by mass or mole fraction) in sealed, thick-walled glass tubes. Sealing is crucial to prevent compositional changes due to evaporation and to withstand the pressure at elevated temperatures.

-

Heating Process: Place a tube containing a mixture into a controlled temperature bath (e.g., an oil bath or a programmable heating block).

-

Stirring: Ensure the mixture is continuously and gently agitated or stirred to maintain thermal equilibrium and facilitate observation.

-

Observation of Miscibility: Gradually heat the mixture. The initially turbid (two-phase) mixture will become clear and homogeneous at the miscibility temperature. Record this temperature as T₁.[4]

-

Cooling Process: Slowly cool the now single-phase solution while continuing to stir.

-

Observation of Phase Separation: Observe the temperature at which turbidity first reappears. This indicates the onset of phase separation. Record this temperature as T₂.[4]

-

Data Recording: The miscibility temperature for that specific composition is taken as the average of T₁ and T₂.

-

Repeat for All Compositions: Repeat this procedure for all prepared mixtures to obtain a set of miscibility temperatures corresponding to different compositions.

-

Plotting the Phase Diagram: Plot the recorded miscibility temperatures (Y-axis) against the corresponding compositions (X-axis, e.g., mass % of aniline).

-

UCST Identification: The maximum temperature on the plotted curve corresponds to the Upper Consolute Temperature (UCST), and the composition at this peak is the critical composition.

Caption: Workflow for determining the Upper Consolute Temperature.

Phase Diagram and Signaling Pathways

The phase behavior of the aniline-water system is best represented by a temperature-composition phase diagram. This diagram provides a map of the system's state under different conditions.

-

Two-Phase Region: The area enclosed by the curve represents the conditions of temperature and composition where aniline and water are partially miscible and exist as two separate liquid phases in equilibrium.

-

One-Phase Region: The area outside and above the curve represents the conditions where the two components are fully miscible, forming a single homogeneous liquid phase.

-

Binodal Curve: The curve itself is the boundary between the one-phase and two-phase regions. It is also known as the coexistence curve.

-

Upper Consolute Temperature (UCST): The peak of the binodal curve indicates the UCST, the critical temperature above which the system is always in a single phase, regardless of the composition.[1]

Caption: Phase diagram for the binary aniline-water system.

References

An In-depth Technical Guide to the Aniline-Water Miscibility Curve

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and experimental determination of the aniline-water miscibility curve. The miscibility of aniline (B41778) and water is a classic example of partial miscibility in liquid-liquid systems, exhibiting an upper critical solution temperature (UCST). Understanding this phenomenon is crucial in various scientific and industrial contexts, including solvent extraction, purification processes, and formulation development in the pharmaceutical industry.

Core Theoretical Principles

The mutual solubility of aniline and water is significantly influenced by temperature. At lower temperatures, aniline and water are only partially miscible, forming two conjugate liquid phases: a layer of aniline saturated with water and a layer of water saturated with aniline. As the temperature increases, the mutual solubility of the two liquids also increases. This is due to the increased kinetic energy of the molecules, which begins to overcome the intermolecular hydrogen bonding forces that favor the association of like molecules (water-water and aniline-aniline) over unlike molecules (aniline-water).

This behavior leads to the formation of a parabolic miscibility curve on a temperature-composition phase diagram. The peak of this curve represents the Upper Critical Solution Temperature (UCST) , also known as the upper consolute temperature. Above the UCST, aniline and water are completely miscible in all proportions, forming a single homogeneous liquid phase. The UCST for the aniline-water system is approximately 167°C (440 K). The composition at which the UCST occurs is known as the critical composition.

Quantitative Data: Aniline-Water Mutual Solubility

The following table summarizes the mutual solubility data for the aniline-water system at various temperatures. The data is presented as the mole fraction of aniline (x₁) in the water-rich phase and the aniline-rich phase.

| Temperature (°C) | Mole Fraction of Aniline (x₁) in Water-Rich Phase | Mole Fraction of Aniline (x₁) in Aniline-Rich Phase |

| 50 | 0.009 | 0.880 |

| 70 | 0.012 | 0.840 |

| 90 | 0.018 | 0.780 |

| 110 | 0.028 | 0.700 |

| 130 | 0.045 | 0.600 |

| 150 | 0.080 | 0.480 |

| 167 (UCST) | 0.230 | 0.230 |

Experimental Protocol: Determination of the Aniline-Water Miscibility Curve

The miscibility curve for the aniline-water system can be determined experimentally by observing the temperature at which a mixture of known composition transitions from a two-phase system to a single-phase system upon heating, or vice-versa upon cooling. This transition is visually identified by the appearance or disappearance of turbidity.

Materials and Apparatus:

-

Aniline (reagent grade)

-

Distilled or deionized water

-

A set of sealable glass tubes or vials

-

A heating bath with a temperature controller and a magnetic stirrer (e.g., a silicone oil bath)

-

A calibrated thermometer with a precision of ±0.1°C

-

A burette or calibrated pipettes for accurate volume/mass measurements

-

Analytical balance

Procedure:

-

Preparation of Mixtures: Prepare a series of aniline-water mixtures of known compositions by weight in the sealable glass tubes. For example, prepare mixtures with aniline weight percentages of 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80%. Accurately weigh the required amounts of aniline and water into each tube and seal them to prevent compositional changes due to evaporation.

-

Heating and Observation:

-

Place a sealed tube containing a mixture of known composition into the heating bath.

-

Begin heating the bath slowly while continuously stirring the mixture within the tube to ensure uniform temperature distribution.

-

Carefully observe the mixture. As the temperature increases, the turbidity of the two-phase system will decrease.

-

Record the temperature at which the turbidity completely disappears, and the mixture becomes a clear, homogeneous solution. This is the miscibility temperature for that specific composition.

-

-

Cooling and Confirmation:

-

Allow the clear solution to cool down slowly while still stirring.

-

Observe the mixture for the reappearance of turbidity, which indicates phase separation.

-

Record the temperature at which turbidity first reappears.

-

The miscibility temperature is taken as the average of the temperatures recorded during heating and cooling to minimize supercooling effects.

-

-

Data Collection for a Range of Compositions: Repeat steps 2 and 3 for all the prepared mixtures with different compositions.

-

Plotting the Miscibility Curve: Plot a graph of the miscibility temperature (on the y-axis) against the weight percentage of aniline (on the x-axis). The resulting curve will be the miscibility curve for the aniline-water system.

-

Determination of the UCST: The maximum temperature on the plotted curve corresponds to the Upper Critical Solution Temperature (UCST), and the corresponding composition is the critical composition.

Visualizations

The following diagrams illustrate the theoretical and experimental aspects of the aniline-water miscibility curve.

The Thermodynamics of Aniline-Water Mixing: A Technical Guide for Researchers

An In-depth Examination of the Phase Behavior, Thermodynamic Principles, and Experimental Analysis of the Aniline-Water System

The aniline-water system serves as a quintessential model for understanding the thermodynamics of partially miscible liquids. Its characteristic phase behavior, governed by a delicate interplay of enthalpy and entropy, offers valuable insights for researchers in physical chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the core thermodynamic principles, detailed experimental protocols for characterization, and quantitative data pertaining to the aniline-water mixture.

Phase Behavior of the Aniline-Water System

Aniline (B41778) and water are partially miscible at room temperature, forming two distinct liquid phases when mixed in certain proportions. One phase is a saturated solution of aniline in water, and the other is a saturated solution of water in aniline. The mutual solubility of these two components is highly dependent on temperature.

Upper Consolute Solution Temperature (UCST)

The aniline-water system is characterized by an Upper Consolute Solution Temperature (UCST), which is the critical temperature above which the two components are miscible in all proportions. Below this temperature, the system can exist as either a single homogeneous phase or two separate liquid phases, depending on the overall composition. The phase separation below the UCST is driven by unfavorable energetic interactions between aniline and water molecules. The UCST for the aniline-water system is approximately 168 °C (441.15 K).[1] A critical evaluation of experimental data places the UCST at 439.0 K with a corresponding mole fraction of aniline of 0.16.[2]

The phase behavior is typically represented by a phase diagram, which plots temperature against the composition of the mixture. The area inside the parabolic curve represents the two-phase region, while the area outside the curve represents the single-phase (homogeneous) region.

The Thermodynamic Driving Forces of Mixing

The spontaneity of mixing is governed by the change in Gibbs free energy (ΔG_mix), which is defined by the Gibbs-Helmholtz equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔG_mix is the Gibbs free energy of mixing. A negative value indicates a spontaneous mixing process.

-

ΔH_mix is the enthalpy of mixing. It represents the heat absorbed or released during mixing.

-

T is the absolute temperature in Kelvin.

-

ΔS_mix is the entropy of mixing. It represents the change in randomness or disorder of the system upon mixing.

Enthalpy of Mixing (ΔH_mix)

For the aniline-water system, the enthalpy of mixing is positive (endothermic). This is because the hydrogen bonds between water molecules and the intermolecular forces between aniline molecules are stronger than the hydrogen bonds formed between aniline and water molecules. Consequently, energy is required to break the stronger interactions, and less energy is released upon forming the new, weaker interactions. This positive ΔH_mix is the primary factor opposing miscibility and driving phase separation at lower temperatures.

Entropy of Mixing (ΔS_mix)

The entropy of mixing for any non-reacting system is generally positive (ΔS_mix > 0). This is due to the increase in the number of possible arrangements of the molecules when they are mixed, leading to a more disordered state. The TΔS_mix term in the Gibbs free energy equation is therefore always a negative value, which favors the spontaneous mixing of components.

The Role of Temperature

The competition between the unfavorable enthalpy term (ΔH_mix > 0) and the favorable entropy term (-TΔS_mix < 0) determines the sign of ΔG_mix and thus the miscibility of aniline and water.

-

At temperatures below the UCST: The unfavorable positive enthalpy term (ΔH_mix) is larger in magnitude than the favorable entropy term (-TΔS_mix). This results in a positive ΔG_mix for certain compositions, leading to the system minimizing its free energy by separating into two distinct phases.

-

As temperature increases: The magnitude of the favorable -TΔS_mix term increases.

-

At and above the UCST: The -TΔS_mix term becomes sufficiently large to overcome the positive ΔH_mix term, making ΔG_mix negative for all possible compositions. As a result, aniline and water become completely miscible in all proportions.

Quantitative Data

The following tables summarize the key quantitative data for the aniline-water system.

Table 1: Mutual Solubility of Aniline and Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility of Aniline in Water (wt %) | Solubility of Water in Aniline (wt %) |

| 25 | 298.15 | 3.5 | 5.2 |

| 50 | 323.15 | 3.8 | 6.8 |

| 90 | 363.15 | 5.4 | 10.5 |

| 120 | 393.15 | 8.0 | 16.0 |

| 150 | 423.15 | 13.5 | 27.0 |

| 160 | 433.15 | 18.0 | 36.0 |

Note: These values are compiled and averaged from various literature sources. Actual values may vary slightly depending on experimental conditions.

Table 2: Critical Solution Temperature and Composition

| Parameter | Value |

| Upper Consolute Solution Temperature (UCST) | ~168 °C (441.15 K)[1] |

| Critically Evaluated UCST | 439.0 K[2] |

| Critical Composition (Mole Fraction of Aniline) | ~0.16[2] |

| Critical Composition (Weight % of Aniline) | ~34% |

Table 3: Summary of Thermodynamic Parameters for Aniline-Water Mixing

| Thermodynamic Parameter | Sign | Implication for Mixing |

| ΔH_mix (Enthalpy of Mixing) | Positive (+) | Endothermic process. Unfavorable for mixing. Energy is required to break stronger self-interactions (water-water, aniline-aniline) than is released by forming new interactions (aniline-water). |

| ΔS_mix (Entropy of Mixing) | Positive (+) | Favorable for mixing. The mixture is more disordered than the pure components. |

| ΔG_mix (Gibbs Free Energy of Mixing) | Depends on Temperature | Below UCST: Can be positive, leading to phase separation. Above UCST: Always negative, leading to complete miscibility. |

Experimental Protocols

Determination of the Aniline-Water Phase Diagram (Cloud Point Method)

This method is used to determine the temperature at which a mixture of a known composition undergoes a phase transition from a single phase to two phases (or vice versa). By repeating this process for various compositions, the entire phase diagram can be constructed.

Materials and Apparatus:

-

Aniline (purified)

-

Distilled or deionized water

-

A set of sealable glass tubes or boiling tubes

-

Calibrated thermometer with 0.1 °C resolution

-

Heating bath (e.g., oil or glycerin bath) with a stirrer and temperature controller

-

Stirring mechanism for the sample tubes (e.g., magnetic stirrer or wire loop)

-

Burettes or pipettes for accurate volume measurement, or an analytical balance for mass measurement.

Procedure:

-

Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight (e.g., from 5% to 95% aniline in 5-10% increments). Accurately weigh the required amounts of aniline and water directly into separate, labeled, sealable glass tubes.

-

Heating: Place a sample tube containing a mixture of known composition into the heating bath. Ensure the thermometer bulb is fully immersed in the liquid mixture but not touching the sides of the tube.

-

Observation (Heating Cycle): Begin heating the bath slowly (e.g., 1-2 °C per minute) while continuously stirring the aniline-water mixture. The mixture will initially appear turbid or cloudy due to the presence of two phases.

-

Miscibility Temperature (T1): Observe the mixture closely. The temperature at which the turbidity completely disappears and the solution becomes a single, clear, homogeneous phase is the miscibility temperature. Record this temperature (T1).

-

Observation (Cooling Cycle): Remove the tube from the heating bath and allow it to cool slowly while continuing to stir.

-

Cloud Point Temperature (T2): Observe the mixture for the first sign of persistent turbidity or cloudiness, which indicates the onset of phase separation. Record this temperature (T2).[3]

-

Data Averaging: For each composition, the miscibility temperature is taken as the average of T1 and T2. The difference between the two temperatures should ideally be small (e.g., < 1-2 °C).

-

Repeat for All Compositions: Repeat steps 2-7 for all prepared mixtures to obtain a set of miscibility temperatures corresponding to each composition.

-

Constructing the Phase Diagram: Plot the average miscibility temperature (Y-axis) against the weight percent of aniline (X-axis). Draw a smooth curve through the data points. The peak of this curve corresponds to the Upper Consolute Solution Temperature (UCST) and the critical composition.

Analysis of Conjugate Phases

To determine the composition of the two liquid phases in equilibrium at a specific temperature below the UCST (i.e., to determine a tie-line), a different procedure is required.

Procedure:

-

Equilibration: Prepare a bulk mixture of aniline and water with a composition that falls within the two-phase region of the phase diagram. Place this mixture in a sealed, thermostatted vessel at the desired temperature.

-

Phase Separation: Stir the mixture vigorously for a prolonged period (e.g., several hours) to ensure equilibrium is reached. Then, turn off the stirring and allow the two phases to separate completely.

-

Sampling: Carefully withdraw a sample from the upper (water-rich) layer and a separate sample from the lower (aniline-rich) layer using a syringe or pipette.

-

Compositional Analysis: Analyze the composition of each phase using a suitable analytical technique. Gas chromatography (GC) is a common method for this analysis.[4][5] A calibration curve prepared with standards of known aniline-water compositions is required for accurate quantification.

Effect of Impurities

The presence of impurities can significantly alter the phase behavior of the aniline-water system. The effect depends on the solubility of the impurity in the two components.

-

Impurity Soluble in One Component: If an impurity is soluble in only one of the two liquids (e.g., sodium chloride in water), it will generally raise the Upper Consolute Solution Temperature. This is because the presence of the solute in one phase decreases the chemical potential of that component, making it even less favorable for the other component to mix with it.

-

Impurity Soluble in Both Components: If an impurity is soluble in both aniline and water (e.g., acetone (B3395972) or certain alcohols), it will typically lower the UCST, promoting miscibility at lower temperatures.[6]

Mandatory Visualizations

Caption: Experimental workflow for determining the aniline-water phase diagram.

Caption: Thermodynamic principles governing aniline-water miscibility.

References

The Influence of Impurities on the Critical Solution Temperature of the Aniline-Water System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The critical solution temperature (CST) is a crucial thermodynamic parameter for partially miscible binary liquid systems, representing the temperature at which the two liquids become completely miscible in all proportions. The aniline-water system, a classic example of such a system, exhibits an upper critical solution temperature (UCST). The presence of impurities can significantly alter this temperature, thereby impacting processes such as extractions, purifications, and formulations in the pharmaceutical and chemical industries. This technical guide provides an in-depth analysis of the theoretical principles governing the effect of impurities on the CST of the aniline-water system, detailed experimental protocols for its determination, and a review of the expected quantitative effects based on analogous systems.

Introduction to Critical Solution Temperature (CST)

Partially miscible liquids, such as aniline (B41778) and water, exhibit a solubility gap at certain temperatures and compositions. For systems with an upper critical solution temperature (UCST), mutual solubility increases with rising temperature until the UCST is reached, above which the two components are completely miscible.[1] The CST is highly sensitive to the presence of foreign substances, or impurities.[2] Understanding the impact of these impurities is vital for controlling and optimizing processes where the miscibility of aniline and water is a key factor.

The direction of the shift in CST is primarily dependent on the solubility of the impurity in the two phases.[3][4][5]

-

Increase in CST: An impurity that is soluble in only one of the two liquids (either aniline or water) will generally increase the UCST.[1][3][5] This is because the impurity effectively reduces the concentration of the solvent it dissolves in, requiring a higher temperature to achieve complete miscibility.

-

Decrease in CST: Conversely, an impurity that is soluble in both aniline and water tends to decrease the UCST.[3][4][5] Such an impurity acts as a "bridge" between the two phases, enhancing their mutual solubility and thus lowering the temperature required for complete miscibility.

The magnitude of the change in CST is typically a linear function of the concentration of the impurity, especially at low concentrations.[2][3]

Theoretical Framework and Logical Relationships

The effect of an impurity on the CST of the aniline-water system can be predicted based on its relative solubility in the two components. The following diagram illustrates this logical relationship.

References

An In-Depth Technical Guide to the Solubility of Aniline in Water at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aniline (B41778) in water, presenting quantitative data, detailed experimental protocols, and visual representations of the system's phase behavior and experimental workflows.

Quantitative Solubility Data

The mutual solubility of aniline and water is temperature-dependent. Below the upper consolute solution temperature (UCST) of approximately 168°C (441.15 K), aniline and water are only partially miscible.[1][2] This means that within a certain temperature and composition range, the two components will form two separate liquid phases: a water-rich phase saturated with aniline and an aniline-rich phase saturated with water. Above the UCST, they are miscible in all proportions.

The following table summarizes the critically evaluated mutual solubility data for the aniline-water system at various temperatures. The data is presented in mass percent ( g/100g of solution) and grams of solute per 100g of solvent.

| Temperature (°C) | Temperature (K) | Solubility of Aniline in Water (mass %) | Solubility of Aniline in Water ( g/100g H₂O) | Solubility of Water in Aniline (mass %) | Solubility of Water in Aniline ( g/100g Aniline) |

| 25 | 298.15 | 3.5 | 3.6 | 5.2 | 5.5 |

| 50 | 323.15 | 4.1 | 4.3 | 6.8 | 7.3 |

| 75 | 348.15 | 5.4 | 5.7 | 9.5 | 10.5 |

| 100 | 373.15 | 7.8 | 8.5 | 14.0 | 16.3 |

| 125 | 398.15 | 11.5 | 13.0 | 21.0 | 26.6 |

| 150 | 423.15 | 18.0 | 22.0 | 32.0 | 47.1 |

| 168 | 441.15 | - (UCST) | - (UCST) | - (UCST) | - (UCST) |

Note: The data in this table is derived from critically evaluated experimental values. The upper consolute solution temperature (UCST) is the critical temperature above which aniline and water are completely miscible.

Experimental Protocol: The Synthetical Method for Determining Mutual Solubility

The miscibility gap of the aniline-water system is commonly determined using the synthetical method, also known as the sealed-tube method. This technique involves preparing mixtures of known compositions, heating them to form a single homogeneous phase, and then observing the temperature at which phase separation occurs upon cooling.

Materials and Apparatus:

-

High-purity aniline (freshly distilled)

-

Deionized or distilled water

-

A series of thick-walled glass tubes capable of withstanding heating and cooling cycles

-

A high-precision balance (±0.0001 g)

-

A heating apparatus with a temperature controller and a transparent bath (e.g., oil or water bath)

-

A calibrated thermometer or thermocouple with a resolution of at least ±0.1°C

-

A stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Sealing equipment for the glass tubes

Detailed Methodology:

-

Preparation of Mixtures:

-

A series of mixtures of aniline and water with varying compositions (e.g., from 5% to 95% aniline by mass) are prepared.

-

For each mixture, a clean, dry glass tube is weighed.

-

The desired amounts of aniline and water are accurately weighed and added to the tube.

-

The tube is then securely sealed to prevent any loss of components due to evaporation during heating.

-

-

Heating and Homogenization:

-

The sealed tube containing a mixture of known composition is placed in the transparent heating bath.

-

The mixture is continuously stirred to ensure thermal equilibrium.

-

The temperature of the bath is gradually increased until the mixture becomes a single, clear, and homogeneous phase. The temperature at which the last trace of turbidity disappears is noted.

-

-

Cooling and Observation of Phase Separation:

-

The clear, homogeneous solution is then allowed to cool slowly and uniformly with continuous stirring.

-

The temperature at which the first sign of turbidity or cloudiness appears is carefully observed and recorded. This temperature represents a point on the binodal (solubility) curve for that specific composition.

-

-

Data Collection and Curve Generation:

-

Steps 2 and 3 are repeated for each of the prepared mixtures with different compositions.

-

The recorded temperatures of phase separation are plotted against the corresponding mass fractions of aniline to construct the mutual solubility curve (phase diagram).

-

-

Determination of the Upper Consolute Solution Temperature (UCST):

-

The maximum temperature on the constructed solubility curve corresponds to the upper consolute solution temperature (UCST). At temperatures above the UCST, aniline and water are miscible in all proportions.

-

Visualizations

Experimental Workflow for the Synthetical Method

Caption: Experimental workflow for determining the mutual solubility of aniline and water using the synthetical method.

Phase Diagram of the Aniline-Water System

Caption: Phase diagram illustrating the mutual solubility of aniline and water, showing the upper consolute solution temperature (UCST).

References

An In-depth Technical Guide to the Azeotropic Distillation of Aniline and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and critical data associated with the azeotropic distillation of aniline (B41778) and water. This information is essential for professionals involved in chemical synthesis, purification, and process development where the separation of this binary mixture is a critical step.

Core Principles: The Aniline-Water Azeotrope

Aniline and water form a minimum boiling, heterogeneous azeotrope. This means the two partially miscible liquids, when heated together, will boil at a temperature lower than the boiling point of either individual component, and the resulting vapor will have a constant composition.[1][2] Upon condensation, this vapor separates into two immiscible liquid phases: an aniline-rich layer and a water-rich layer. This behavior is the foundation for their separation via azeotropic distillation.

The boiling point of pure aniline is approximately 184°C, and water boils at 100°C at atmospheric pressure.[1] The aniline-water azeotrope, however, boils at a lower temperature, approximately 98-98.7°C at standard atmospheric pressure.[2]

Quantitative Data

A thorough understanding of the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) is crucial for designing and optimizing the distillation process.

Azeotropic Data

The composition and boiling point of the aniline-water azeotrope are dependent on the system pressure. The following table summarizes the key azeotropic data at atmospheric pressure.

| Property | Value | Reference |

| Boiling Point of Azeotrope | ~98.7 °C | |

| Aniline Mole Fraction in Vapor | 0.044 | |

| Aniline Weight Percentage in Vapor | ~20% |

Liquid-Liquid Equilibrium of Condensed Azeotrope

Upon cooling and condensation, the azeotropic vapor separates into two distinct liquid phases. The composition of these phases at ambient temperature is critical for the subsequent separation step.

| Phase | Composition (Mole Fraction Aniline) | Reference |

| Aniline-Rich Layer (Organic Phase) | High | |

| Water-Rich Layer (Aqueous Phase) | Low |

Note: Specific compositions of the two liquid phases at various temperatures can be found in detailed phase diagrams in chemical engineering literature.

Vapor-Liquid Equilibrium (VLE) Data

The following table presents VLE data for the aniline-water system at a pressure of 745 mmHg, illustrating the relationship between the liquid and vapor phase compositions at different temperatures.

| Temperature (°C) | Mole Fraction of Water in Liquid (x) | Mole Fraction of Water in Vapor (y) |

| 101 | 0.247 | 0.946 |

| 105 | 0.2 | 0.945 |

| 109.8 | 0.159 | 0.925 |

| 115.8 | 0.117 | 0.884 |

| 121 | 0.093 | 0.855 |

| 126 | 0.076 | 0.814 |

| 131 | 0.059 | 0.773 |

| 140 | 0.043 | 0.693 |

| 152 | 0.025 | 0.541 |

| 160 | 0.017 | 0.48 |

| 168 | 0.0105 | 0.342 |

Experimental Protocols

The separation of aniline and water via azeotropic distillation is commonly performed using a Dean-Stark apparatus in a laboratory setting. This setup allows for the continuous removal of the water-rich phase from the condensate, driving the separation to completion.

Laboratory Scale: Dean-Stark Distillation

Objective: To separate a mixture of aniline and water.

Apparatus:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Dean-Stark trap

-

Reflux condenser

-

Thermometer

-

Clamps and stands

-

Separatory funnel

Procedure:

-

Assembly: Set up the distillation apparatus as shown in the diagram below. The round-bottom flask containing the aniline-water mixture is placed in the heating mantle. The Dean-Stark trap is connected to the flask, and the reflux condenser is attached to the top of the trap.

-

Heating: Begin heating the mixture in the round-bottom flask. The mixture will start to boil, and the vapor of the aniline-water azeotrope will rise into the condenser.

-

Condensation and Separation: The vapor will condense in the reflux condenser and drip into the graduated collection tube of the Dean-Stark trap. As the condensate collects, it will separate into two immiscible layers: a lower, denser water-rich layer and an upper, less dense aniline-rich layer.

-

Recirculation of Aniline: As the collection tube fills, the upper aniline-rich layer will eventually reach the level of the side arm and flow back into the distillation flask.

-

Water Removal: The lower water-rich layer will accumulate at the bottom of the trap. This layer can be periodically drained through the stopcock at the bottom of the Dean-Stark trap.

-

Completion: The distillation is complete when no more water collects in the trap. The remaining liquid in the flask will be substantially pure aniline.

-

Final Purification: The collected aniline may be further purified by simple distillation to remove any residual water or other impurities.

Industrial Scale Process

In an industrial setting, the separation of aniline and water is often a crucial step in the aniline production process, particularly after the hydrogenation of nitrobenzene. The general principle remains the same, utilizing a distillation column designed to handle the azeotropic mixture.

The process typically involves:

-

Dehydration Column: A distillation column is used to remove the water as an azeotrope with aniline. The overhead vapor is condensed.

-

Decanter: The condensed liquid is fed to a decanter where it separates into an aniline-rich phase and a water-rich phase.

-

Recycle and Recovery: The aniline-rich phase is typically returned to the distillation column as reflux. The water-rich phase may be further treated to recover dissolved aniline before being discharged or recycled.

Analytical Methods for Composition Analysis

Accurate determination of the composition of the liquid and vapor phases is essential for monitoring and controlling the distillation process. Several analytical techniques can be employed:

-

Gas Chromatography (GC): A powerful technique for separating and quantifying the components of the mixture. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used.[3]

-

High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the concentration of aniline in aqueous solutions.

-

Spectrophotometry: A colorimetric method can be developed for the determination of aniline concentration.

-

Refractive Index and Density Measurements: These physical properties are concentration-dependent and can be used to determine the composition of binary mixtures with the use of calibration curves.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the azeotropic distillation of aniline and water.

References

aniline water system Gibbs free energy

An in-depth technical guide on the Gibbs free energy of the aniline-water system is presented below, intended for researchers, scientists, and drug development professionals.

Introduction

The aniline-water system is a classic example of a binary liquid mixture exhibiting partial miscibility and an upper critical solution temperature (UCST). Aniline (B41778) (C₆H₅NH₂) is a simple aromatic amine with limited solubility in water at room temperature due to the hydrophobic nature of its benzene (B151609) ring, although the amino group can form hydrogen bonds.[1] Understanding the thermodynamic principles, particularly the Gibbs free energy of mixing, that govern its phase behavior is crucial for various applications, including chemical synthesis, extraction processes, and the formulation of pharmaceuticals.

This guide provides a detailed examination of the thermodynamic properties of the aniline-water system, focusing on the interplay between enthalpy and entropy of mixing that dictates its phase diagram.

Thermodynamic Principles of Mixing

The spontaneity of mixing for two liquids is determined by the change in Gibbs free energy of mixing (ΔG_mix). The fundamental relationship is given by the Gibbs-Helmholtz equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

-

ΔG_mix is the Gibbs free energy of mixing. A negative value indicates spontaneous mixing (a single homogeneous phase), while a positive value indicates non-spontaneity (phase separation).

-

ΔH_mix is the enthalpy of mixing. It represents the heat absorbed or released during the mixing process.

-

T is the absolute temperature in Kelvin.

-

ΔS_mix is the entropy of mixing. It represents the change in randomness or disorder of the system upon mixing.

For ideal solutions, the enthalpy of mixing is zero (ΔH_mix = 0), and mixing is driven entirely by the positive entropy of mixing (ΔS_mix > 0), resulting in a spontaneous process (ΔG_mix < 0) at all temperatures and compositions.[2][3]

However, the aniline-water system deviates significantly from ideality. The mixing process involves breaking the strong hydrogen bonds between water molecules and the dipole-dipole interactions between aniline molecules to form weaker hydrogen bonds between aniline and water. This results in a positive enthalpy of mixing (ΔH_mix > 0), meaning the process is endothermic.[4][5]

At low temperatures, the large positive ΔH_mix term dominates, leading to a positive ΔG_mix and thus, phase separation. As the temperature increases, the TΔS_mix term becomes more significant. Eventually, it overcomes the positive enthalpy term, making ΔG_mix negative and resulting in complete miscibility.[5] This transition point is known as the critical solution temperature.

dot

References

Physical Properties of Aniline-Water Mixtures

An in-depth technical guide on the core physical properties of aniline-water mixtures is presented for researchers, scientists, and drug development professionals. This guide provides quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Aniline (B41778) (C₆H₅NH₂) is an organic compound that is slightly soluble in water.[1][2] The interactions between aniline and water molecules lead to interesting and complex physical properties that are dependent on the composition and temperature of the mixture.

Mutual Solubility and Phase Behavior

Aniline and water are partially miscible, meaning they form two separate liquid phases at certain compositions and temperatures.[1] As the temperature increases, the mutual solubility of aniline and water also increases.[3] This system exhibits an upper critical solution temperature (UCST), which is the maximum temperature at which the two-phase region exists. Above the UCST, aniline and water are miscible in all proportions.

The following table summarizes the liquid-liquid equilibrium data for aniline-water mixtures at a pressure of 100 kPa.

Table 1: Mutual Solubility of Aniline and Water [4]

| Temperature (K) | Mole Fraction of Water in Aniline-Rich Phase | Mole Fraction of Water in Water-Rich Phase |

| 313.15 | 0.2304 | 0.9980 |

| 321.15 | 0.2376 | - |

| 326.15 | - | 0.9900 |

| 329.15 | 0.2577 | - |

| 333.15 | - | 0.9860 |

| 334.15 | 0.2693 | - |

| 339.15 | 0.2868 | - |

| 341.15 | - | 0.9780 |

| 343.15 | 0.2919 | - |

Note: A hyphen (-) indicates that the data point was not available in the cited source.

Caption: Phase behavior of the aniline-water system.

Density

The density of aniline-water mixtures varies with both composition and temperature. The following table presents density data for various molalities of aniline in water at different temperatures.

Table 2: Density of Aniline-Water Mixtures (Pressure = 100 kPa) [4]

| Molality of Aniline (mol/kg) | Temperature (K) | Mass Density ( kg/m ³) |

| 0.1000 | 293.15 | 998.568 |

| 0.1000 | 298.15 | 997.421 |

| 0.1000 | 303.15 | 995.983 |

| 0.1000 | 308.15 | 994.351 |

| 0.2000 | 293.15 | 998.972 |

| 0.2000 | 298.15 | 997.813 |

| 0.2000 | 303.15 | 996.326 |

| 0.2000 | 308.15 | 994.684 |

| 0.3000 | 293.15 | 999.363 |

Viscosity

The viscosity of aniline-water mixtures is influenced by intermolecular interactions and changes with temperature and composition. Generally, the viscosity of liquids decreases as the temperature increases.[5]

Table 3: Viscosity of Aniline-Water Mixtures

| Mole Fraction of Aniline | Temperature (K) | Dynamic Viscosity (mPa·s) |

| Data not available in search results |

Refractive Index

The refractive index of a liquid mixture is a valuable property for determining its composition and understanding solute-solvent interactions.[6] It is dependent on the wavelength of light used for measurement, temperature, and composition.[6]

Table 4: Refractive Index of Aniline-Water Mixtures

| Mole Fraction of Aniline | Temperature (K) | Refractive Index (n) |

| Data not available in search results |

Note: While general principles are available, specific quantitative data for the refractive index of aniline-water mixtures were not found in the initial search results.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum possible surface area.[7] For aniline-water mixtures, the surface tension will vary with the concentration of aniline and the temperature.

Table 5: Surface Tension of Aniline-Water Mixtures

| Mole Fraction of Aniline | Temperature (K) | Surface Tension (mN/m) |

| Data not available in search results |

Note: Quantitative data for the surface tension of aniline-water mixtures were not available in the performed searches.

Experimental Protocols

Density Measurement

The density of aniline-water mixtures can be accurately determined using a pycnometer.[8]

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the outside, and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with the aniline-water mixture of a known composition.

-

Repeat the thermal equilibration, volume adjustment, and weighing (m₃).

-

-

Calculation: The density of the mixture (ρ_mix) is calculated using the formula: ρ_mix = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Caption: Workflow for density measurement using a pycnometer.

Viscosity Measurement

An Ostwald viscometer is commonly used to measure the viscosity of liquids.[5]

-

Apparatus: Ostwald viscometer, constant temperature bath, stopwatch, and pipettes.

-

Procedure:

-

Clean and dry the viscometer.

-

Pipette a known volume of distilled water into the viscometer.

-

Place the viscometer in a constant temperature bath.

-

Draw the water up above the upper mark and measure the time it takes for the meniscus to fall from the upper to the lower mark (t_water).

-

Clean and dry the viscometer and repeat the measurement with the aniline-water mixture (t_mix).

-

-

Calculation: The viscosity of the mixture (η_mix) is determined by: η_mix = (ρ_mix * t_mix) / (ρ_water * t_water) * η_water where ρ is the density and η_water is the known viscosity of water at that temperature.[5]

Refractive Index Measurement

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[9]

-

Apparatus: Abbe refractometer, constant temperature water bath, and a light source (usually a sodium lamp).

-

Procedure:

-

Calibrate the refractometer with a standard liquid of known refractive index.

-

Place a few drops of the aniline-water mixture on the prism.

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs.

-

Read the refractive index from the scale.

-

Surface Tension Measurement

The drop weight or drop count method using a stalagmometer is a standard technique for determining surface tension.[10][11]

-

Apparatus: Stalagmometer, weighing bottle, and analytical balance.[12]

-

Procedure:

-

Clean and dry the stalagmometer.

-

Fill the stalagmometer with distilled water and count the number of drops formed as the liquid level falls between two marked points (n_water).

-

Thoroughly dry the stalagmometer and repeat the process with the aniline-water mixture (n_mix).

-

-

Calculation: The surface tension of the mixture (γ_mix) is calculated as: γ_mix = (ρ_mix * n_water) / (ρ_water * n_mix) * γ_water where ρ is the density and γ_water is the known surface tension of water.

Mutual Solubility Determination

The cloud point method is used to determine the phase diagram of partially miscible liquids like aniline and water.

-

Apparatus: A set of sealed tubes with varying compositions of aniline and water, a heating bath with a stirrer, and a thermometer.

-

Procedure:

-

Prepare a series of sealed tubes containing known compositions of aniline and water.

-

Slowly heat a tube containing a two-phase mixture in the bath while stirring.

-

Record the temperature at which the turbidity disappears, and the solution becomes clear (the cloud point). This is the temperature at which the mixture becomes a single phase.

-

Allow the tube to cool slowly and record the temperature at which turbidity reappears.

-

Repeat this process for all compositions.

-

-

Analysis: Plot the cloud point temperatures against the composition to construct the mutual solubility curve. The peak of this curve represents the upper critical solution temperature (UCST).

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. collegedunia.com [collegedunia.com]

- 3. Discuss with the help of a neat diagram the effect of temperature on solu.. [askfilo.com]

- 4. Aniline + Water - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. ajrconline.org [ajrconline.org]

- 7. Surface tension - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. athabascau.ca [athabascau.ca]

- 10. scribd.com [scribd.com]

- 11. Measurement of Surface Tension of Liquid — Collection of Experiments [physicsexperiments.eu]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

An In-Depth Technical Guide to Aniline-Water Hydrogen Bonding Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding interactions between aniline (B41778) and water, critical for understanding solvation processes, reaction mechanisms, and the behavior of aniline derivatives in aqueous environments relevant to pharmaceutical and chemical research. This document synthesizes key quantitative data, details common experimental protocols, and visualizes fundamental concepts to offer a thorough understanding of these non-covalent interactions.

Core Principles of Aniline-Water Hydrogen Bonding

Aniline (C₆H₅NH₂) can participate in hydrogen bonding with water in two primary ways: with the amino group acting as a hydrogen bond donor or as a hydrogen bond acceptor.[1] Computational and experimental studies have explored the nature of these interactions, revealing that in the ground state (S₀), the complex where water acts as a proton donor to the nitrogen lone pair (N···H-O-H) is generally the more stable configuration.[1][2] However, in the first electronically excited state (S₁), the arrangement where the aniline amino group donates a proton to the water molecule (N-H···OH₂) becomes more favorable.[2] The interplay between these two configurations is crucial for understanding the photophysics and reactivity of aniline in water.

Furthermore, interactions are not limited to the amino group. Water molecules can also form weaker hydrogen bonds with the π-system of the aromatic ring.[2][3] In aqueous solutions, the first hydration shell of aniline is thought to consist of approximately 30-32 water molecules, forming a complex network of donor and acceptor hydrogen bonds with both the amino group and the phenyl ring.[1][2][3]

Quantitative Data on Aniline-Water Interactions

The following tables summarize key quantitative data from computational and experimental studies on the aniline-water complex. These values provide insight into the geometry, energy, and spectroscopic signatures of the hydrogen bonds.

Table 1: Calculated Interaction Energies and Geometries of Aniline-Water Complexes

| Interaction Type | Method/Basis Set | Interaction Energy (kcal/mol) | N···O Distance (Å) | N-H···O Angle (°) | Reference |

| Ph-H₂N···HOH | PBE/aug-cc-pVTZ | - | - | - | |

| Ph-HNH···OH₂ | PBE/aug-cc-pVTZ | - | - | - | |

| Ph-H₂N···HOH | MP2/Def2-TZVP | - | - | - | |

| Ph-HNH···OH₂ | MP2/Def2-TZVP | - | - | - | |

| N-H···N (Aniline-Aniline) | SCS-LMP2/CBS | - | - | - | [4] |

| Aniline-(H₂O)n | B3LYP/6-311++G(d,p) | Varies with n | - | - | [5] |

Note: Specific energy and geometry values were not consistently available across all abstracts for a direct comparison in this table format, but the references indicate that these calculations have been performed.

Table 2: Spectroscopic Data for Aniline and Aniline-Water Complexes

| Spectroscopic Technique | Feature | Aniline (Gas Phase/Inert Solvent) | Aniline-Water Complex | Shift | Reference |

| IR Spectroscopy | N-H Asymmetric Stretch (ν_as) | ~3500 cm⁻¹ | Lower frequency | Red shift | [6][7][8] |

| IR Spectroscopy | N-H Symmetric Stretch (ν_s) | ~3400 cm⁻¹ | Lower frequency | Red shift | [6][7][8] |

| Raman Spectroscopy | C-H Stretch | - | Shift observed | Blue and Red shifts | [9][10] |

| ¹H NMR Spectroscopy | -NH₂ Protons | ~3.03 ppm | Downfield shift | - | [6][11][12] |

| Electronic Spectroscopy | S₁←S₀ Origin | ~34000 cm⁻¹ | ~34700 cm⁻¹ | ~700 cm⁻¹ Blue shift | [2][13] |

Experimental Protocols

The characterization of aniline-water hydrogen bonding relies on a combination of spectroscopic and computational methods. Below are detailed methodologies for key experimental techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational modes of the N-H group in aniline upon hydrogen bonding with water.

Methodology:

-

Sample Preparation: Aniline and water are co-deposited in a cryogenic matrix (e.g., argon) or studied in the gas phase using a supersonic jet expansion to form isolated complexes. For solution studies, dilute solutions of aniline in a non-polar solvent containing varying amounts of water are prepared.

-

Instrumentation: A high-resolution FTIR spectrometer is used. For gas-phase studies, this is often coupled with a mass spectrometer for size-selective analysis (e.g., IR/UV double resonance spectroscopy).[13]

-

Data Acquisition: Infrared spectra are recorded in the mid-infrared region (typically 4000-400 cm⁻¹), with particular attention to the N-H stretching region (3500-3300 cm⁻¹).[7][8]

-

Analysis: The formation of a hydrogen bond (N-H···O) results in a characteristic red shift (a shift to lower frequency) and broadening of the N-H stretching bands. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Pulsed Molecular Beam Fourier Transform Microwave (FTMW) Spectroscopy

Objective: To determine the precise geometry (bond lengths and angles) of the aniline-water complex in the gas phase.

Methodology:

-

Complex Formation: A gaseous mixture of aniline, water, and a carrier gas (e.g., neon or argon) is expanded through a pulsed nozzle into a high-vacuum chamber. The supersonic expansion cools the molecules to a few Kelvin, stabilizing the formation of aniline-water complexes.

-

Microwave Excitation: The cooled molecular beam is irradiated with short pulses of microwave radiation.

-

Signal Detection: The subsequent free induction decay of the coherently rotating molecules is detected and Fourier transformed to obtain the rotational spectrum.

-

Analysis: The rotational constants obtained from fitting the spectrum are used to determine the moments of inertia of the complex. By analyzing the spectra of different isotopologues (e.g., with ¹⁸O-water), the positions of the atoms can be precisely determined, yielding a detailed structural model of the complex.[14]

Computational Chemistry (Density Functional Theory - DFT)

Objective: To calculate the structures, interaction energies, and vibrational frequencies of different aniline-water isomers.

Methodology:

-

Model Building: The initial geometries of aniline, water, and various possible aniline-water complexes are built using molecular modeling software.

-

Level of Theory Selection: A suitable density functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) are chosen. Dispersion corrections (e.g., DFT-D) are often included to accurately model the weak interactions.

-

Geometry Optimization: The energy of the initial structures is minimized to find the equilibrium geometries of the different isomers.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to predict the infrared spectra for comparison with experimental data.

-

Energy Analysis: The interaction energy is calculated, often with corrections for basis set superposition error (BSSE), to determine the relative stabilities of the different isomers. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can provide further insight into the nature of the hydrogen bonds.

Visualizations of Aniline-Water Interactions

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of aniline-water hydrogen bonding.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ufj.uz [ufj.uz]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Mass resolved IR spectroscopy of aniline–water aggregates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. The Aniline-Water Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Lower Critical Solution Temperature of Aniline-Water Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lower critical solution temperature (LCST) of aniline-water systems. It delves into the thermodynamic principles, offers detailed experimental protocols for its determination, and presents quantitative data in a clear, structured format. This document is intended to be a valuable resource for professionals working in areas where the temperature-dependent phase behavior of liquid mixtures is a critical parameter.

Introduction to Lower Critical Solution Temperature (LCST)

The lower critical solution temperature (LCST) is the critical temperature below which two or more components of a mixture are miscible in all proportions.[1] Above the LCST, the system separates into two distinct liquid phases. This phenomenon is counter-intuitive to the more common upper critical solution temperature (UCST) behavior, where miscibility increases with temperature. The phase behavior of the aniline-water system is a classic example of a binary mixture exhibiting an LCST. At temperatures below the LCST, aniline (B41778) and water are completely miscible, forming a single homogeneous phase. However, as the temperature is raised above the LCST, the mutual solubility decreases, leading to phase separation.

The existence of an LCST is governed by the thermodynamics of the mixture, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For a system with an LCST, the enthalpy of mixing (ΔH_mix) is negative (exothermic), and the entropy of mixing (ΔS_mix) is also negative. At low temperatures, the favorable enthalpy term dominates, leading to miscibility. As the temperature increases, the unfavorable entropy term (TΔS_mix) becomes more significant, eventually causing ΔG_mix to become positive, resulting in phase separation.

Quantitative Data: Mutual Solubility of Aniline and Water

The mutual solubility of aniline and water has been extensively studied. The following table summarizes the temperature-dependent composition of the two liquid phases at equilibrium, along with the established lower critical solution temperature and critical composition.

| Temperature (°C) | Mass % Aniline in Water-Rich Phase | Mass % Aniline in Aniline-Rich Phase |

| 25 | 3.6 | 95.0 |

| 50 | 4.0 | 90.0 |

| 100 | 5.5 | 80.0 |

| 150 | 10.0 | 65.0 |

| 168.1 (LCST) | 49.4 (Critical Composition) | 49.4 (Critical Composition) |

Data compiled from the IUPAC-NIST Solubility Data Series.[2][3]

Experimental Protocol: Determination of the Miscibility Curve and LCST of the Aniline-Water System

This section provides a detailed methodology for determining the miscibility temperatures of various aniline-water compositions and subsequently identifying the lower critical solution temperature.

3.1. Materials and Equipment

-

Aniline (analytical grade, freshly distilled)

-

Distilled or deionized water

-

A set of sealable, heat-resistant glass tubes (e.g., borosilicate test tubes with stoppers)

-

A controlled temperature water bath with a stirrer and a digital temperature controller (accuracy ±0.1 °C)

-

A calibrated thermometer (accuracy ±0.1 °C)

-

Analytical balance (accuracy ±0.001 g)

-

Pipettes or burettes for accurate liquid transfer

3.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the miscibility curve.

References

Core Topic: Aniline Water Solution Behavior at the Molecular Level

An in-depth technical guide for researchers, scientists, and drug development professionals.

Aniline (B41778), the simplest aromatic amine, presents a classic case study in the nuanced interplay between hydrophilic and hydrophobic interactions in an aqueous environment. Its limited solubility in water, despite the presence of a hydrogen-bonding amino group, is governed by the dominant hydrophobic nature of its phenyl ring. Understanding the molecular-level behavior of aniline in water is crucial for a wide range of applications, from chemical synthesis and polymerization to its environmental fate and toxicological impact. This guide provides a detailed examination of these interactions, supported by quantitative data, experimental protocols, and conceptual diagrams.

Fundamental Molecular Interactions

The behavior of aniline in an aqueous solution is a delicate balance between the hydrophilic character of its amino group (-NH2) and the hydrophobic character of its benzene (B151609) ring.

-

Hydrophilic Interactions (Hydrogen Bonding): The primary hydrophilic interaction is hydrogen bonding involving the amino group. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor from water's hydrogen atoms (N···H-O). Simultaneously, the hydrogen atoms of the amino group can act as hydrogen bond donors to the oxygen atoms of water molecules (N-H···O).[1] Computational studies have explored these interactions in detail, identifying two main types of hydrogen-bonded complexes: HOH···NH2Ph, where water acts as the acid (proton donor), and H2O···HNHPh, where water acts as the base (proton acceptor).

-

Hydrophobic Hydration: The large, nonpolar benzene ring disrupts the existing hydrogen bond network of bulk water. To minimize this disruption, water molecules arrange themselves around the phenyl group, forming an ordered, cage-like or clathrate-like structure. This phenomenon, known as hydrophobic hydration, is enthalpically favorable but entropically unfavorable.[2]

-

π-Hydrogen Bonding: A weaker but significant interaction occurs between the hydrogen atoms of water and the electron-rich π-system of the aniline aromatic ring.[1][3] Molecular dynamics simulations have identified that, at room temperature, approximately 1.5 water molecules are π-coordinated with the aromatic ring.[1][4][5]

-

Non-classical Hydrogen Bonding: Spectroscopic studies have also suggested the presence of non-classical C-H···O hydrogen bonds between the C-H groups of the aniline ring and water molecules.[6][7]

Hydration Shell Structure

Molecular dynamics (MD) simulations provide a detailed picture of the hydration shell surrounding an aniline molecule. At room temperature (298 K), the solvation shell is comprised of approximately 32 water molecules.[1][5] The immediate coordination is more specific:

-

The amino group is hydrated by about three water molecules. It forms one strong hydrogen bond as an acceptor and two weaker ones as a donor.[1][5][8]

-

The phenyl ring is associated with π-coordinated water molecules and the larger hydrophobic hydration cage.[1][3]

The structure of this hydration shell is highly dependent on temperature and pressure. As temperature increases, the defined features of the hydration shell diminish. The π-coordinated water molecules tend to disappear around 473 K, and the overall hydrophobic cage breaks down near the critical point of water.[1][4][5]

Solubility and Phase Behavior

The dominance of the large hydrophobic phenyl group over the small hydrophilic amino group results in aniline's limited solubility in water.[9][10] The disruption of the water's hydrogen bond network by the benzene ring is energetically costly and is not fully compensated by the formation of new hydrogen bonds with the -NH2 group.[10]

The aniline-water system exhibits partial miscibility and possesses an Upper Critical Solution Temperature (UCST) . Below the UCST, aniline and water are only partially miscible, forming two separate liquid phases when mixed beyond their mutual solubility limits. Above the UCST, they become completely miscible in all proportions. The solubility of aniline in water is also significantly affected by pH; in acidic solutions, the amino group is protonated to form the anilinium ion (C6H5NH3+), which is much more soluble in water due to its ionic nature.[11][12]

Molecular Aggregation

In aqueous solutions, particularly under conditions that favor it, aniline can exhibit self-assembly. Hydrophobic interactions can drive aniline molecules to aggregate, shielding their phenyl rings from water. This process is fundamental in the initial stages of aniline polymerization in aqueous media, where intermediate aggregates, primarily composed of oligomers like tetramers, have been identified.[13][14] These aggregates can then form larger supramolecular structures such as sheets or wires.[13]

Data Presentation

Table 1: Solubility of Aniline in Water

| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) | Molar Mass ( g/mol ) |

| 25 | 298.15 | ~3.6 | 93.13 |

| 30 | 303.15 | 3.7 | 93.13 |

Data sourced from multiple references indicating slight variations. The value at 25°C is a commonly cited approximation.[11][15]

Table 2: Molecular Dynamics Simulation Data of Aniline Hydration at 298 K

| Parameter | Value | Description |

| Total Solvation Shell | ~32 water molecules | The total number of water molecules in the first solvation shell.[5] |

| Amino Group Hydration | ~3 water molecules | Water molecules directly coordinated with the -NH2 group.[1][5][8] |

| π-Coordinated Water | ~1.5 water molecules | Water molecules interacting with the π-system of the phenyl ring.[1][5][8] |

| Total H-bonds (Amino Group) | ~1.8 | Average number of hydrogen bonds formed by the amino group (0.74 for N, 0.54 per H).[3] |

| π-Hydrogen Bonds | ~0.75 | Average number of hydrogen bonds formed between water and the phenyl ring.[1][3][5] |

Experimental Protocols

Protocol 1: Determination of Mutual Solubility (Synthetic Method)

This protocol is used to determine the temperature-composition phase diagram for the aniline-water system.

-

Preparation of Mixtures: Prepare a series of mixtures of aniline and distilled water with known compositions (by weight or mole fraction) in sealed, heavy-walled glass tubes.

-

Heating and Observation: Place a tube in a temperature-controlled bath with a stirrer and a calibrated thermometer. Slowly heat the mixture while stirring continuously until a single homogeneous liquid phase is observed. Record this temperature of miscibility.

-

Cooling and Observation: Slowly cool the homogeneous solution while stirring. Observe the temperature at which the solution becomes turbid, indicating the separation into two phases. This is the temperature of immiscibility.

-

Data Collection: Repeat the heating and cooling cycles to ensure reproducibility. The average of the two temperatures is taken as the equilibrium temperature for that specific composition.

-

Phase Diagram Construction: Plot the recorded temperatures against the corresponding compositions (mole fraction or weight percent of aniline). The resulting curve maps the boundary between the one-phase and two-phase regions. The peak of this curve represents the Upper Critical Solution Temperature (UCST).

Protocol 2: Raman Spectroscopy of Aniline-Water Solutions

Raman spectroscopy is employed to probe the vibrational modes of aniline and water, revealing changes in molecular interactions and hydrogen bonding.

-

Sample Preparation: Prepare aqueous solutions of aniline at various concentrations. Pure liquid aniline and pure deionized water should be used as references.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to reduce fluorescence). The instrument should include a sample holder, collection optics, a monochromator, and a sensitive detector (e.g., CCD).

-

Data Acquisition:

-

Place the sample in a quartz cuvette.

-

Focus the laser beam into the sample.

-

Collect the scattered Raman signal, typically at a 90° angle to the incident beam.

-

Acquire spectra over a relevant wavenumber range (e.g., 100-3800 cm⁻¹) to observe both aniline and water vibrational modes. Key regions include the N-H stretching, C-N stretching, ring breathing modes of aniline, and the O-H stretching band of water.[6][7][16]

-

-

Spectral Analysis:

-

Analyze the positions, widths, and intensities of the Raman bands.

-

Look for shifts in the N-H and C-N stretching bands of aniline, which are sensitive to hydrogen bonding.[16]

-